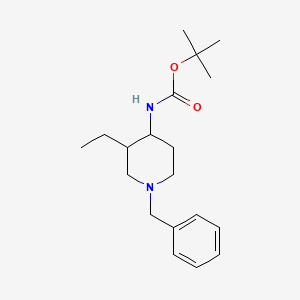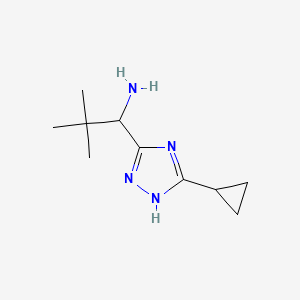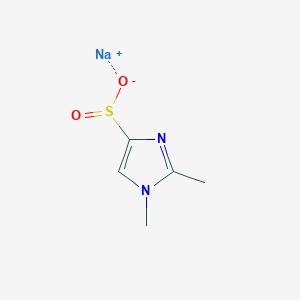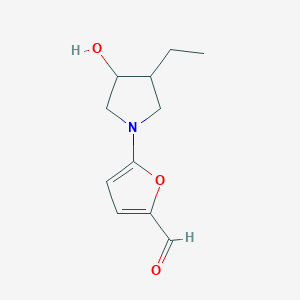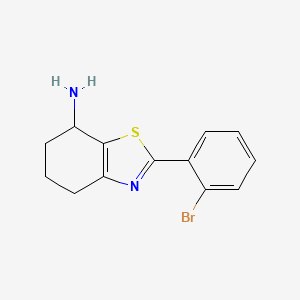
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is an organic compound that features a bromophenyl group attached to a tetrahydrobenzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves multi-step organic reactions. One common method involves the bromination of a suitable precursor, followed by cyclization and amination reactions. For instance, starting from 2-bromophenylamine, the compound can be synthesized through a series of steps including bromination, cyclization with a thioamide, and subsequent reduction and amination .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be employed.
Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with molecular targets and pathways within biological systems. The bromophenyl group can interact with various enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. The tetrahydrobenzothiazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylamine: A simpler compound with a similar bromophenyl group but lacking the tetrahydrobenzothiazole ring.
4,5,6,7-Tetrahydro-1,3-benzothiazol-7-amine: A compound with a similar tetrahydrobenzothiazole ring but without the bromophenyl group.
Uniqueness
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is unique due to the combination of the bromophenyl group and the tetrahydrobenzothiazole ring. This combination imparts specific chemical and biological properties that are not present in the individual components .
Properties
Molecular Formula |
C13H13BrN2S |
|---|---|
Molecular Weight |
309.23 g/mol |
IUPAC Name |
2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C13H13BrN2S/c14-9-5-2-1-4-8(9)13-16-11-7-3-6-10(15)12(11)17-13/h1-2,4-5,10H,3,6-7,15H2 |
InChI Key |
GLNACDVDBRUSGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N=C(S2)C3=CC=CC=C3Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


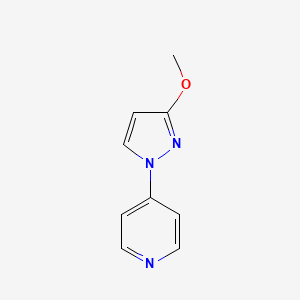


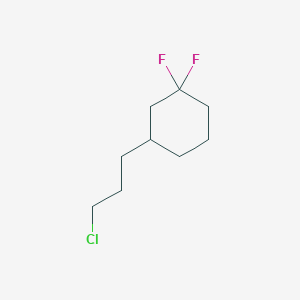

![Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166685.png)
![4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13166701.png)


